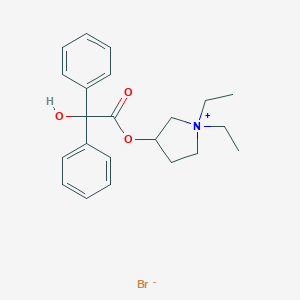

Benzilonium bromide

Vue d'ensemble

Description

Benzilonium bromide is an anticholinergic drug that has been studied for its effects on the human body, particularly in clinical pharmacology. In a class experiment involving pharmacy students, benzilonium bromide's anticholinergic effects were observed, showing variations in the duration of action between two different formulations of the drug . Additionally, the urodynamic effects of benzilonium bromide were investigated in healthy subjects, where it was found to decrease maximum detrusor pressure, urinary flow, and intravesical pressure, while increasing residual volume. It also had a significant effect on pulse rate but did not affect systolic or diastolic blood pressure .

Synthesis Analysis

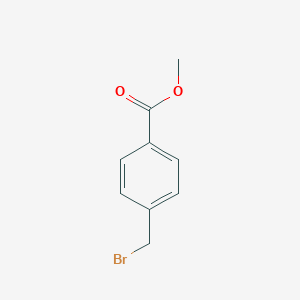

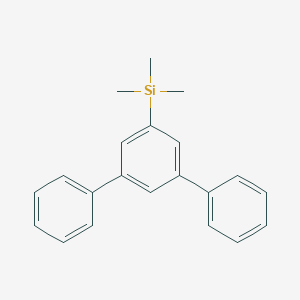

The synthesis of benzyl bromides, which are related to benzilonium bromide, has been explored in various studies. An efficient method for preparing benzylic bromides has been reported, which is significant for the synthesis of various organic compounds . Additionally, the synthesis and properties of a highly sterically hindered aryl bromide, 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene, have been described, indicating the presence of rotational isomers at room temperature .

Molecular Structure Analysis

The molecular structure of benzyl bromide, a compound related to benzilonium bromide, has been studied using electron diffraction in the vapor phase. This study provided insights into the molecular geometries and conformations of benzyl bromide, including bond lengths and angles of rotation around the C-C bond .

Chemical Reactions Analysis

Benzyl bromide has been shown to undergo various chemical reactions. For instance, it can be selectively alkylated with sulfur nucleophiles such as methionine and cysteine. The alkylation of methionine by benzyl bromide is notably faster than by other alkylators like iodoacetate . Furthermore, benzyl bromides have been used in the synthesis of benzylstannanes through a coupling reaction with organotin derivatives, mediated by zinc powder . Iron(II) bromide-catalyzed oxidative coupling of benzylamines with ortho-substituted anilines has also been developed, leading to the synthesis of substituted 1,3-benzazoles .

Physical and Chemical Properties Analysis

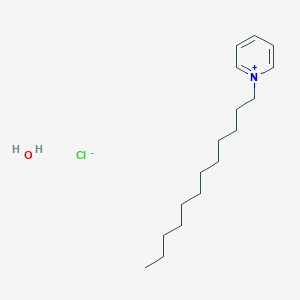

The physical and chemical properties of compounds related to benzilonium bromide have been characterized in several studies. The crystal structure analysis of N-benzyl-N,N-dimethylalkylammonium bromides revealed the architecture of hydrophobic and hydrophilic layers, with the structures consisting of alternated layers perpendicular to a specific axis. The attraction between cation head-groups and anions was achieved through weak interactions, and the methylene chains exhibited an all-trans conformation . The one-electron cleavage of benzylic bromides at palladium and palladized cathodes was studied, showing the generation of benzyl radicals and their immobilization onto solid interfaces .

Applications De Recherche Scientifique

1. Anticholinergic Drug Effects in Clinical Pharmacology

In a clinical pharmacology study, benzilonium bromide demonstrated significant anticholinergic effects. Pharmacy students evaluated the drug's impact on salivary volume and heart rate, noting differences between two formulations of the drug (Kingsley & Turner, 2004).

2. Activation in Organic Synthesis

Benzilonium bromide and similar molecules are often used as electrophiles in nucleophilic substitution reactions in organic synthesis. They can also be activated via single-electron-transfer processes for radical reactions. This includes α-carbon benzylation of ketones and aldehydes via photoredox catalysis (Li et al., 2016).

3. Use in Atom Transfer Radical Polymerization

Benzilonium bromide is relevant in the atom transfer radical polymerization of certain compounds, such as styrene and acrylonitrile. This research focused on comparing monofunctional and bifunctional initiators in these polymerizations, indicating its utility in the field of polymer science (Al‐harthi et al., 2007).

4. Synthesis of Otilonium Bromide

Benzilonium bromide is used in the synthesis of otilonium bromide, a compound obtained from salicylic acid through various chemical processes. The synthesized compound has been characterized for potential industrial production (Jia et al., 2008).

5. Effects on Calcium Channels in Intestinal Muscle

Research has demonstrated that benzilonium bromide, specifically in the form of otilonium bromide, inhibits calcium entry through L-type calcium channels in human intestinal smooth muscle. This suggests its potential use in muscle relaxation therapies (Strege et al., 2004).

6. Bioremediation Studies

Benzilonium bromide plays a role in environmental studies, particularly in bioremediation. A study involving tracer tests for enhanced in-situ bioremediation at a BTEX-contaminated site utilized bromide as a conservative tracer, indicating its utility in environmental monitoring and remediation efforts (Gödeke et al., 2006).

7. Investigation of Muscarinic Receptor-Coupled Calcium Signals

Otilonium bromide, a derivative of benzilonium bromide, has been studied for its effects on muscarinic receptor-coupled calcium signals in isolated human colonic crypts. These studies help in understanding the drug’s mechanism in treating conditions like irritable bowel syndrome (Lindqvist et al., 2002).

8. Solubility Studies in Organic Chemistry

Research on the solubility of tetrabutylammonium bromide in benzene, which is relevant for phase-transfer catalytic reactions in producing benzyl bromide, highlights the significance of benzilonium bromide derivatives in chemical synthesis and catalysis (Lee & Huang, 2002).

Safety And Hazards

Orientations Futures

The market for Benzilonium bromide is projected to grow significantly in the coming years, with its market size expected to rise from US$ 883.6 million in 2023 to US$ 1,943.3 million by 2033 . This growth is driven by its wide range of applications in various industries and ongoing research and development activities to enhance its efficacy and expand its applications .

Propriétés

IUPAC Name |

(1,1-diethylpyrrolidin-1-ium-3-yl) 2-hydroxy-2,2-diphenylacetate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28NO3.BrH/c1-3-23(4-2)16-15-20(17-23)26-21(24)22(25,18-11-7-5-8-12-18)19-13-9-6-10-14-19;/h5-14,20,25H,3-4,15-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMMWVHTLAENAS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(C1)OC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O)CC.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1057612 | |

| Record name | Benzilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

434.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzilonium bromide | |

CAS RN |

1050-48-2 | |

| Record name | Pyrrolidinium, 1,1-diethyl-3-[(2-hydroxy-2,2-diphenylacetyl)oxy]-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1050-48-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzilonium bromide [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001050482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzilonium bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107530 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzilonium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1057612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzilonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.623 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZILONIUM BROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EMB5M4GMHP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

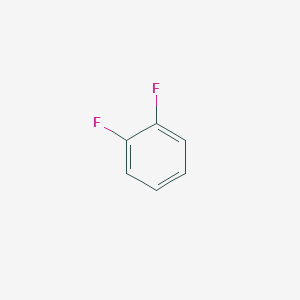

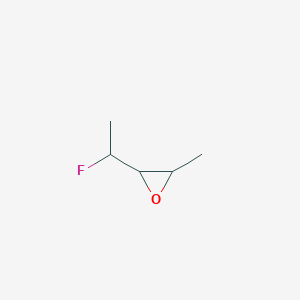

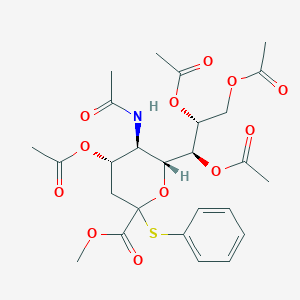

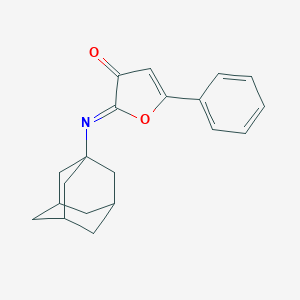

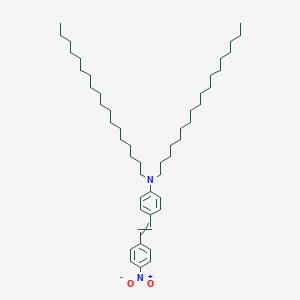

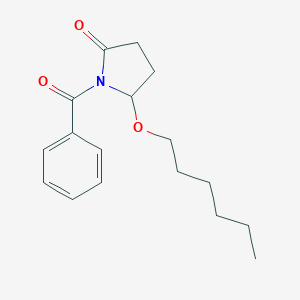

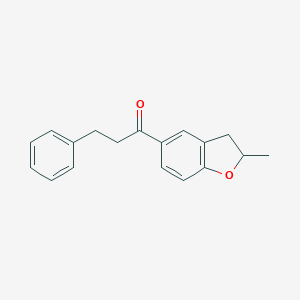

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Bromobicyclo[1.1.1]pentane](/img/structure/B135548.png)